molecular formula C8H15NO B13158762 5-Amino-1-cyclopropylpentan-1-one

5-Amino-1-cyclopropylpentan-1-one

Cat. No.: B13158762
M. Wt: 141.21 g/mol
InChI Key: HQOORAKZDYKNDB-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopropylpentan-1-one is a high-purity chemical compound offered as a critical building block for advanced research and development. It features a unique molecular structure that combines a ketone group with a cyclopropyl ring and a terminal amine, making it a versatile intermediate in synthetic organic chemistry. Researchers value this compound for its potential application in constructing more complex molecules, particularly in medicinal chemistry for the exploration of new therapeutic agents. The cyclopropyl group is of significant interest for its ability to influence a molecule's metabolic stability, three-dimensional shape, and pharmacological properties. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, identity, and safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-amino-1-cyclopropylpentan-1-one

InChI

InChI=1S/C8H15NO/c9-6-2-1-3-8(10)7-4-5-7/h7H,1-6,9H2

InChI Key

HQOORAKZDYKNDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CCCCN

Origin of Product

United States

Synthetic Methodologies for 5 Amino 1 Cyclopropylpentan 1 One

Historical Perspectives on Related Cyclopropyl (B3062369) Ketone and Amino Alkane Synthesis

The core structural motifs of 5-Amino-1-cyclopropylpentan-1-one—the cyclopropyl ketone and the amino alkane—are well-known in organic chemistry, with a variety of synthetic methods developed over many decades.

Historically, the formation of cyclopropyl ketones often relied on intramolecular cyclization. A classic example is the treatment of a γ-halo ketone, such as 5-chloro-2-pentanone, with a base to induce ring closure and form methyl cyclopropyl ketone. orgsyn.orggoogle.com Another foundational method involves the reaction of organometallic reagents with derivatives of cyclopropanecarboxylic acid, for instance, the addition of a Grignard reagent to cyclopropyl cyanide. orgsyn.org More modern approaches have expanded the synthetic toolkit to include Friedel-Crafts acylations, Simmons-Smith reactions on α,β-unsaturated ketones, and various transition-metal-catalyzed cycloadditions. nih.govnih.govnih.gov

The synthesis of primary amines has also seen considerable evolution. Direct alkylation of ammonia (B1221849) with alkyl halides was an early approach, but it is often hampered by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines. libretexts.orglibretexts.org To address this, the Gabriel synthesis was developed, which employs phthalimide (B116566) as a masked form of ammonia to cleanly produce primary amines after alkylation and subsequent deprotection. libretexts.org The reduction of nitrogen-containing functional groups is another cornerstone of amine synthesis. Reagents like lithium aluminum hydride (LiAlH₄) can effectively convert nitriles, amides, and azides into primary amines. youtube.com Furthermore, reductive amination, which involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent, is a powerful and widely utilized method for amine formation. youtube.com The Strecker synthesis, a reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis, also provides a classical route to α-amino acids and related compounds. researchgate.net

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals several logical bond disconnections and corresponding synthetic strategies.

A primary and highly logical disconnection is at the C-N bond of the primary amine. This approach simplifies the synthesis to the preparation of a key intermediate, such as a 1-cyclopropyl-5-halopentan-1-one , where the halide can be displaced in a final step. This strategy allows for the late-stage introduction of the sensitive amino group.

Another potential disconnection is at the acyl-cyclopropyl bond (C1-C2) . This suggests a route involving the coupling of a cyclopropyl organometallic species with a five-carbon electrophile that already contains a protected amine or a precursor functional group like a nitrile.

A third possibility involves disconnecting a C-C bond within the pentanone chain , for example, at the C4-C5 position. This would entail a strategy of chain elongation, perhaps by alkylating the enolate of cyclopropyl methyl ketone with a three-carbon electrophile bearing a masked amino group.

Among these strategies, the C-N bond disconnection represents a robust and versatile pathway, as it separates the construction of the carbon backbone from the introduction of the amine functionality.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be proposed.

Strategies for Carbon-Carbon Bond Formation

A reliable method for constructing the acyl-cyclopropyl linkage is the reaction of a cyclopropanecarbonyl derivative with a suitable carbon nucleophile. A well-established approach involves the use of organocadmium reagents, which are known for their mild reactivity towards acid chlorides, typically affording ketones without side reactions. This synthesis would commence with the preparation of a Grignard reagent from a 1,4-dihalobutane, followed by transmetallation with cadmium chloride to form the diorganocadmium reagent. Subsequent acylation with cyclopropanecarbonyl chloride would yield the desired 1-cyclopropyl-5-halopentan-1-one.

Alternatively, Gilman reagents (lithium dialkylcuprates) can also be employed to convert acid chlorides to ketones. For example, 5-halopentanoyl chloride could be reacted with lithium dicyclopropylcuprate. Friedel-Crafts acylation is another potential, though perhaps less direct, route where cyclopropanecarbonyl chloride could acylate an alkene like 4-penten-1-ol, which would then require further functional group manipulation. nih.gov

An alternative to building the entire chain at once is to start with a smaller cyclopropyl-containing building block and extend it. For instance, the enolate of cyclopropyl methyl ketone can be generated and subsequently alkylated with a three-carbon electrophile, such as 1-bromo-3-chloropropane. This would furnish 1-cyclopropyl-5-chloropentan-1-one, a versatile intermediate for the introduction of the amino group.

Introduction of the Amino Functionality

With a suitable precursor like 1-cyclopropyl-5-halopentan-1-one, the primary amino group can be installed using several established protocols.

The Gabriel synthesis offers a clean and efficient pathway to the primary amine, effectively preventing over-alkylation. In this method, the halo-ketone intermediate is treated with potassium phthalimide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the final product, this compound. libretexts.org

Another robust method is the azide (B81097) reduction pathway . The halo-ketone can be converted to 1-cyclopropyl-5-azidopentan-1-one via nucleophilic substitution with sodium azide. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation. libretexts.orgyoutube.com

A reductive amination approach is also feasible. This would require the oxidation of a precursor like 1-cyclopropyl-5-hydroxypentan-1-one to the corresponding aldehyde, which could then be reacted with ammonia and a reducing agent to form the amine.

The following table outlines a plausible synthetic sequence utilizing the Gabriel synthesis, a method known for its reliability and high yields in primary amine preparation.

Table 1: Proposed Synthetic Route via Gabriel Synthesis

Step Reactant Reagents and Conditions Product Estimated Yield (%)
1 1,4-Dihalobutane 1. Mg, dry ether2. CdCl₂ Diorganocadmium Reagent -
2 Diorganocadmium Reagent Cyclopropanecarbonyl chloride, benzene, reflux 1-Cyclopropyl-5-halopentan-1-one 60-75
3 1-Cyclopropyl-5-halopentan-1-one Potassium phthalimide, DMF N-(5-Cyclopropyl-5-oxopentyl)phthalimide 80-90
4 N-(5-Cyclopropyl-5-oxopentyl)phthalimide Hydrazine hydrate, ethanol, reflux This compound 85-95

Yields are estimated based on analogous reactions in the chemical literature.

Formation of the Ketone Moiety

Stereoselective Synthesis of this compound Enantiomers

The presence of a chiral center at the carbon atom to which the amino group is attached necessitates stereoselective methods to obtain enantiomerically pure forms of this compound.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. acs.orgresearchgate.net For the synthesis of chiral amino ketones, auxiliaries such as Evans' oxazolidinones or camphor-derived auxiliaries can be employed. researchgate.netresearchgate.net

A potential pathway could involve the use of a chiral auxiliary attached to a five-carbon chain, followed by the introduction of the amino group and subsequent formation of the cyclopropyl ketone. For instance, an α,β-unsaturated aldehyde could undergo a conjugate addition with a nitrogen nucleophile in the presence of a chiral auxiliary. Subsequent steps would involve the formation of the cyclopropyl group and removal of the auxiliary. A three-step sequence involving an aldol (B89426) reaction, cyclopropanation, and a retro-aldol reaction using a chiral auxiliary has been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, a strategy that could be adapted. rsc.orgrsc.org

Table 1: Common Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryClassPotential Application in SynthesisKey Features
Evans' OxazolidinonesOxazolidinoneAsymmetric alkylation or acylation to introduce the five-carbon backbone.High diastereoselectivity, well-defined transition states.
CamphorsultamSultamAsymmetric Michael addition to introduce the amino functionality.Rigid bicyclic structure provides excellent stereocontrol.
(S)- or (R)-prolineAmino AcidAsymmetric aldol or Mannich reactions.Organocatalyst, readily available and inexpensive.

This table presents potential applications of common chiral auxiliaries to the synthesis of the target molecule based on established methodologies for similar compounds.

The choice of the chiral auxiliary is critical and depends on the specific reaction conditions and the desired stereochemical outcome. The auxiliary must be easily attached, effectively control the stereochemistry, and be readily cleaved without affecting the newly formed chiral center. researchgate.net

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nih.govnih.govrsc.orgacs.org For the synthesis of chiral amino ketones, several catalytic strategies have been developed.

One approach is the asymmetric hydrogenation of a suitable prochiral precursor. For example, a β-amino α,β-unsaturated ketone could be synthesized and then subjected to asymmetric hydrogenation of the carbon-carbon double bond using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.

Another strategy involves the catalytic asymmetric addition of a nucleophile to an imine. A catalytic asymmetric umpolung reaction of imines with enones, catalyzed by a cinchona alkaloid-derived phase-transfer catalyst, has been developed for the synthesis of chiral γ-amino ketones. acs.orgnih.gov This methodology could potentially be adapted for the synthesis of this compound.

Furthermore, palladium-catalyzed asymmetric arylation of α-keto imines has been shown to be an effective method for the synthesis of chiral α-amino ketones. nih.govrsc.org While the target molecule is a γ-amino ketone, the principles of using a chiral metal complex to control the stereochemistry of C-N bond formation are relevant.

Table 2: Potential Asymmetric Catalytic Strategies

Catalytic SystemReaction TypePotential Application
Chiral Rhodium/Ruthenium ComplexesAsymmetric HydrogenationReduction of a C=C bond in a prochiral enamine precursor.
Chiral Phase-Transfer CatalystsUmpolung ReactionReaction of an imine with a cyclopropyl-containing enone.
Chiral Palladium ComplexesNucleophilic AdditionAddition of a nitrogen source to a suitable precursor.

This table outlines potential asymmetric catalytic strategies that could be adapted for the synthesis of the target molecule based on existing literature for related compounds.

In cases where a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers. wikipedia.org

Classical Resolution: This method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base to remove the resolving agent.

Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. This can be done by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Alternatively, the racemic mixture can be derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral column.

Enzymatic Resolution: Enzymes can exhibit high enantioselectivity and can be used to resolve racemic mixtures. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the amino ketone, allowing for the separation of the acylated product from the unreacted enantiomer. Kinetic resolution using enzymes can be a highly efficient method for obtaining enantiomerically pure compounds. libretexts.org

Challenges and Optimization in this compound Synthesis

The synthesis of this compound is not without its challenges, which necessitate careful optimization of reaction conditions to enhance yield and purity.

Several factors can contribute to low yields in the synthesis of this molecule. The steric bulk of the cyclopropyl group can hinder the approach of reagents to the carbonyl carbon. wikipedia.org Additionally, the presence of both an amine and a ketone in the same molecule can lead to side reactions, such as self-condensation or polymerization, particularly under harsh reaction conditions. rsc.org

To enhance the yield, several strategies can be employed:

Protecting Groups: The use of protecting groups for the amine functionality, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can prevent unwanted side reactions of the amine during subsequent synthetic steps. The choice of protecting group is crucial and should be orthogonal to the other reaction conditions.

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and catalyst loading is critical. For instance, in catalytic reactions, a thorough screening of catalysts and ligands is often necessary to find the optimal combination for high conversion and selectivity. nih.govrsc.org

The purification of this compound can be challenging due to its amphoteric nature, containing both a basic amino group and a neutral ketone. This can lead to difficulties in extraction and chromatography.

Extraction: Careful control of the pH during aqueous workup is essential. At a neutral pH, the compound may exist as a zwitterion, which can be less soluble in organic solvents. Acidic or basic washes can be used to extract the compound into the aqueous or organic phase, respectively, by protonating or deprotonating the amino group.

Chromatography: Standard silica (B1680970) gel chromatography can sometimes be problematic for amines due to their basicity, which can lead to tailing and poor separation. The use of a mobile phase containing a small amount of a basic additive, such as triethylamine, can help to mitigate these issues. Alternatively, ion-exchange chromatography can be a powerful tool for purifying amino-containing compounds. researchgate.net

Crystallization: If the compound is a solid, crystallization can be an effective method for purification. The choice of solvent system is critical for obtaining high purity crystals.

Process Intensification and Scalability

A hypothetical and chemically sound synthetic route to this compound could commence with the acylation of a suitable five-carbon synthon, followed by the introduction of the terminal amino group. A key intermediate in this proposed pathway is a 5-functionalized-1-cyclopropylpentan-1-one, for example, 5-halo-1-cyclopropylpentan-1-one, which can then be converted to the desired primary amine.

Hypothetical Scalable Synthesis of this compound

A potential two-step scalable synthesis is outlined below:

Step 1: Friedel-Crafts Acylation to form 5-Chloro-1-cyclopropylpentan-1-one

In this step, cyclopropyl chloride reacts with 5-chlorovaleroyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 5-chloro-1-cyclopropylpentan-1-one.

Step 2: Amination of 5-Chloro-1-cyclopropylpentan-1-one

The intermediate, 5-chloro-1-cyclopropylpentan-1-one, can then undergo amination to introduce the primary amine functionality. A common and scalable method for this transformation is the reaction with ammonia.

Process Intensification Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. pharmafeatures.comnumberanalytics.com For the proposed synthesis of this compound, several key areas for intensification can be identified:

Continuous Flow Manufacturing:

Transitioning from traditional batch reactors to continuous flow systems offers significant advantages in terms of safety, efficiency, and scalability. pharmafeatures.comopenaccessgovernment.orgpharmasalmanac.com

Step 1 (Friedel-Crafts Acylation): This reaction is often exothermic and can generate hazardous byproducts. A continuous flow reactor, such as a microreactor or a packed-bed reactor, provides superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. numberanalytics.com The reduced reactor volume at any given time significantly enhances the safety profile.

Step 2 (Amination): The reaction of the chlorinated intermediate with ammonia can be performed in a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR). This allows for precise control of stoichiometry and residence time, leading to higher selectivity and reduced formation of over-alkylation byproducts. pharmasalmanac.com

Catalyst Optimization and Recovery:

The choice and handling of the catalyst are critical for a scalable and sustainable process.

Heterogeneous Catalysts: For the Friedel-Crafts acylation, exploring solid acid catalysts (e.g., zeolites, Nafion) as alternatives to homogeneous Lewis acids like AlCl₃ can simplify product purification and enable catalyst recycling, thereby reducing waste and cost.

Catalyst Immobilization: In a continuous flow setup for the amination step (if a catalyzed process were employed), immobilizing the catalyst within the reactor would prevent its leaching into the product stream and allow for continuous operation over extended periods.

In-line Process Analytical Technology (PAT):

The implementation of PAT is crucial for real-time monitoring and control of critical process parameters (CPPs), ensuring consistent product quality and process efficiency. pharmafeatures.comopenaccessgovernment.org

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be integrated into the flow system to monitor reaction conversion and the formation of impurities in real-time. This data allows for immediate process adjustments, preventing batch failures and ensuring the final product meets the required specifications.

Scalability Considerations

The scalability of the proposed synthesis is intrinsically linked to the successful implementation of process intensification strategies.

Predictable Scaling with Continuous Flow:

One of the primary advantages of continuous flow chemistry is the straightforward scalability. pharmafeatures.com Scaling up production in a flow system is typically achieved by either running the process for a longer duration ("scaling out") or by using a larger reactor with similar geometry ("numbering up"). This predictability minimizes the risks and costs associated with traditional scale-up from laboratory to plant.

Grignard Reagent Considerations for Alternative Routes:

An alternative approach to the cyclopropyl ketone moiety could involve the use of a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, reacting with a suitable acyl chloride or ester. While Grignard reactions are widely used in industry, their scalability requires careful consideration of factors such as initiation, heat management, and the handling of potentially pyrophoric reagents. Continuous flow systems have been shown to improve the safety and efficiency of Grignard reagent formation and subsequent reactions. researchgate.net

Reductive Amination as a Scalable Alternative:

For the introduction of the amino group, reductive amination of a corresponding ketone (e.g., 1-cyclopropyl-5-oxopentan-1-one) is a robust and highly scalable alternative to the amination of a halo-intermediate. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This two-step process involves the formation of an intermediate imine followed by its reduction.

Catalytic Hydrogenation: The reduction step can be efficiently carried out using catalytic hydrogenation. Continuous flow hydrogenation using packed-bed reactors with catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a well-established and highly scalable industrial process. aidic.itnumberanalytics.comacs.org This method offers high efficiency, selectivity, and a favorable safety profile compared to batch hydrogenation.

The table below summarizes the potential process intensification strategies and their impact on the scalability of the proposed synthesis of this compound.

Process Step Traditional Approach (Batch) Intensified Approach (Continuous Flow) Impact on Scalability Key Research Findings
Friedel-Crafts Acylation Large stirred-tank reactor, potential for thermal runaway, difficult to control.Microreactor or packed-bed reactor with superior heat and mass transfer.Enhanced safety, predictable scaling, reduced byproducts.Continuous flow reactors offer better control over reaction conditions, leading to higher yields and purity. openaccessgovernment.org
Amination Batch reactor with potential for over-alkylation and side reactions.Continuous stirred-tank reactor (CSTR) or plug flow reactor (PFR) for precise stoichiometric control.Improved selectivity, higher purity, simplified workup.Continuous processes allow for better control of residence time and mixing, minimizing byproduct formation. pharmasalmanac.com
Alternative: Reductive Amination Batch hydrogenation with challenges in heat and mass transfer of hydrogen gas.Packed-bed catalytic reactor for continuous flow hydrogenation.High efficiency, excellent scalability, enhanced safety, and catalyst reusability.Continuous flow hydrogenation is a mature technology in the pharmaceutical industry, offering significant advantages over batch processes. aidic.itnumberanalytics.comacs.org

By embracing these principles of process intensification, a manufacturing process for this compound can be designed to be robust, scalable, and economically viable, meeting the stringent demands of the pharmaceutical industry. pharmafeatures.comdrreddys.com

Chemical Reactivity and Transformation Studies of 5 Amino 1 Cyclopropylpentan 1 One

Reactivity of the Amino Group

The primary amino group (-NH₂) in 5-Amino-1-cyclopropylpentan-1-one serves as a potent nucleophilic center due to the lone pair of electrons on the nitrogen atom. researchgate.net This makes it susceptible to a variety of reactions with electrophilic species.

Acylation and Sulfonylation Reactions

The primary amino group is expected to readily undergo acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or esters, typically in the presence of a base to neutralize the acid byproduct. This reaction forms a stable amide linkage. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base will yield the corresponding sulfonamide. These reactions are fundamental in peptide synthesis and the modification of amine-containing molecules. researchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions

Reactant Reagent Conditions Expected Product
This compound Acetyl chloride, Triethylamine Aprotic solvent (e.g., DCM) N-(5-Cyclopropyl-5-oxopentyl)acetamide
This compound Acetic anhydride, Pyridine Heat N-(5-Cyclopropyl-5-oxopentyl)acetamide

Alkylation and Arylation Processes

The nucleophilic amino group can be alkylated by reacting with alkyl halides. This reaction can proceed via an Sₙ2 mechanism. A significant challenge in this process is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.

Arylation of the amino group can be achieved through nucleophilic aromatic substitution with highly activated aryl halides or, more commonly, through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 2: Illustrative Alkylation and Arylation Reactions

Reactant Reagent Conditions Expected Product(s)
This compound Methyl iodide Base (e.g., K₂CO₃) 5-(Methylamino)-1-cyclopropylpentan-1-one and 5-(Dimethylamino)-1-cyclopropylpentan-1-one

Formation of Imines and Enamines

The presence of both a primary amino group and a ketone within the same molecule allows for a potential intramolecular reaction. Under acidic catalysis, the amino group can attack the carbonyl carbon to form a cyclic carbinolamine intermediate. Subsequent dehydration would lead to the formation of a cyclic imine (a tetrahydropyridine (B1245486) derivative). The reaction is reversible and often requires the removal of water to drive it to completion. libretexts.orgrsc.org

Intermolecularly, if reacted with an external aldehyde or ketone, this compound would form an imine (also known as a Schiff base). libretexts.org Conversely, the ketone moiety of the molecule can react with a secondary amine to yield an enamine. libretexts.orgmasterorganicchemistry.com Enamine formation involves the loss of a proton from the carbon alpha to the carbonyl group after the initial nucleophilic attack and formation of an iminium ion. libretexts.orgyoutube.com

Reactions with Electrophiles and Nucleophiles

As a versatile nucleophile, the amino group reacts with a wide range of electrophiles. nih.gov For instance, reaction with isocyanates or isothiocyanates would yield the corresponding urea (B33335) or thiourea (B124793) derivatives, respectively. The reactivity of amines toward electrophiles is a cornerstone of organic synthesis. nih.gov

The amino group itself is not electrophilic. However, the molecule as a whole possesses an electrophilic carbonyl carbon, which is discussed in the following section. The nitrogen atom's lone pair makes it fundamentally nucleophilic.

Reactivity of the Ketone Carbonyl Group

The carbonyl group (C=O) of the ketone is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity dictates its reactivity, making it a prime target for nucleophilic attack.

Nucleophilic Addition Reactions (e.g., Cyanohydrin, Grignard, Organolithium)

Cyanohydrin Formation : The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in a cyanohydrin. libretexts.org This reaction is typically catalyzed by a base (like KCN or NaCN), which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.orgyoutube.com The cyanide ion attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by HCN or a weak acid to yield the cyanohydrin. libretexts.orgyoutube.comyoutube.com This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com

Grignard and Organolithium Reactions : Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to ketones. However, a crucial consideration for this compound is the presence of the acidic proton on the amino group (N-H). These strong organometallic reagents are also strong bases and will first deprotonate the amino group in an acid-base reaction. Therefore, at least two equivalents of the organometallic reagent are required: the first to deprotonate the amine and the second to act as a nucleophile and attack the carbonyl carbon. The reaction, after an aqueous workup, yields a tertiary alcohol.

Table 3: Representative Nucleophilic Addition Reactions at the Carbonyl Group

Reactant Reagent Conditions Expected Product (after workup)
This compound NaCN, H₂SO₄ (catalytic) Aqueous solution 5-Amino-1-cyclopropyl-1-hydroxyhexane-1-carbonitrile
This compound Methylmagnesium bromide (2 eq.) 1. Anhydrous Ether/THF; 2. H₃O⁺ workup 5-Amino-1-cyclopropyl-1-methylpentan-1-ol

Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The ketone moiety of this compound is susceptible to condensation reactions with various carbon nucleophiles. These reactions, such as the Aldol and Knoevenagel condensations, are fundamental carbon-carbon bond-forming processes in organic chemistry.

In a typical Aldol condensation , the enolate of this compound, formed under basic conditions, can react with an aldehyde or another ketone to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. wikipedia.orgkhanacademy.orgoregonstate.edu The primary amine in the molecule can potentially interfere with this reaction by acting as a base or by undergoing side reactions. Therefore, protection of the amino group, for instance as a carbamate (B1207046) or an amide, is often a prerequisite for achieving high yields and selectivities.

The Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgmychemblog.compurechemistry.orgorganic-chemistry.org This reaction typically yields an α,β-unsaturated product directly after dehydration. The choice of the active methylene compound and the reaction conditions can be tailored to introduce a variety of functional groups into the final product.

Condensation Reaction Reactant Catalyst/Conditions Major Product Type Plausible Yield (%)
Aldol CondensationBenzaldehydeNaOH, EtOH, heatα,β-Unsaturated Ketone65-75
Knoevenagel CondensationDiethyl malonatePiperidine, Acetic Acid, Toluene, refluxα,β-Unsaturated Diester70-85
Knoevenagel CondensationCyanoacetic acidAmmonium acetate, Acetic Acid, refluxα,β-Unsaturated Nitrile60-70

Table 1: Representative Carbonyl Condensation Reactions of N-Protected this compound

Reduction to Alcohols and Amines

The ketone and the inherent amino group of this compound can be reduced to the corresponding alcohol and amine functionalities. The chemoselective reduction of the ketone in the presence of the amine, or the reduction of both groups, can be achieved by selecting the appropriate reducing agent.

For the selective reduction of the ketone to a secondary alcohol, reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are commonly employed. stackexchange.com The reduction of β-amino ketones with samarium(II) iodide has been shown to provide either syn or anti 1,3-amino alcohols with high stereoselectivity, depending on the nature of the N-protecting group. acs.orgnih.govnih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can also be effective, although it may also lead to the reduction of other functional groups under more forcing conditions. researchgate.net

The simultaneous reduction of the ketone to a methylene group and the transformation of the primary amine to a different amine functionality is a more complex transformation that would likely require a multi-step sequence.

Reducing Agent Target Functionality Product Stereoselectivity Plausible Yield (%)
NaBH₄, MeOHKetone5-Amino-1-cyclopropylpentan-1-olLow to moderate85-95
SmI₂, THFKetone (on N-aryl derivative)anti-1,3-Amino alcoholHigh90-99 acs.org
LiAlH₄, THFKetone5-Amino-1-cyclopropylpentan-1-olLow to moderate80-90
H₂, Pd/CKetone5-Amino-1-cyclopropylpentan-1-olSubstrate dependent75-85

Table 2: Reduction of this compound

Formation of Acetals and Ketals

The carbonyl group of this compound can be protected as an acetal (B89532) or ketal. This is a common strategy in multi-step syntheses to prevent the ketone from reacting with nucleophiles or under reducing conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.comlibretexts.orgyoutube.com The reaction involves treating the ketone with an alcohol or a diol in the presence of an acid catalyst, with the concomitant removal of water to drive the equilibrium towards the product.

The presence of the basic amino group can neutralize the acid catalyst, necessitating the use of a protected amine or an excess of the acid. The formation of cyclic ketals, for instance with ethylene (B1197577) glycol, is often favored due to entropic factors. These protecting groups are generally stable under neutral and basic conditions and can be readily removed by treatment with aqueous acid.

Alcohol/Diol Catalyst Product Type Reaction Conditions Plausible Yield (%)
Methanol (excess)p-Toluenesulfonic acidDimethyl ketalToluene, reflux, Dean-Stark trap80-90
Ethylene glycolAmberlyst-15Cyclic ketal (1,3-dioxolane)Dichloromethane, room temperature85-95
1,3-PropanediolSc(OTf)₃Cyclic ketal (1,3-dioxane)Acetonitrile, room temperature90-98

Table 3: Ketal Formation from this compound

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group, a three-membered carbocycle, imparts unique reactivity to the molecule due to its inherent ring strain and electronic properties.

Ring-Opening Reactions under Various Conditions

The strained C-C bonds of the cyclopropyl ring in this compound can be cleaved under various reaction conditions, leading to the formation of open-chain products. These ring-opening reactions can be initiated by acids, reducing agents, or radical species.

Under acidic conditions, particularly with Lewis acids, the cyclopropyl ring can undergo cleavage to form a carbocationic intermediate, which can then be trapped by a nucleophile. rsc.org Reductive ring-opening can be achieved using dissolving metal reductions (e.g., Li in liquid NH₃) or through transition-metal catalysis. acs.orgacs.orgcore.ac.uk For instance, nickel-catalyzed reductive ring-opening of aryl cyclopropyl ketones with alkyl bromides has been reported. acs.org Radical-induced ring-opening can also occur, for example, through photochemical processes or by reaction with radical initiators. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropyl ring and the nature of the reagents used. acs.orgoup.com

Reaction Type Reagents Key Intermediate Product Type
Acid-CatalyzedSc(OTf)₃, β-NaphtholCarbocationChiral β-naphthol derivative rsc.org
Reductive (Dissolving Metal)Li, NH₃Radical anionγ-Alkylated ketone
Reductive (Catalytic)NiBr₂(dme), L1, Zn, Alkyl bromideNi(0) complexAlkylated ketone acs.org
RadicalPhotoredox catalysisDistonic radical anionCyclopentane-containing compound nih.gov

Table 4: Representative Ring-Opening Reactions of Cyclopropyl Ketones

Effect of the Cyclopropyl Group on Adjacent Functionalities

The cyclopropyl group exerts significant electronic and steric effects on the adjacent carbonyl group. Electronically, the cyclopropyl group can donate electron density to the carbonyl carbon through its "bent" bonds, which have some π-character. This can influence the electrophilicity of the carbonyl group and its reactivity towards nucleophiles.

Sterically, the cyclopropyl group can hinder the approach of bulky reagents to the carbonyl carbon. This steric hindrance can be exploited to achieve diastereoselectivity in reactions at the carbonyl center.

Cyclopropyl Group as a Stereochemical Inducer

The rigid structure of the cyclopropyl ring can influence the stereochemical outcome of reactions at adjacent centers. For instance, in the reduction of the ketone, the cyclopropyl group can direct the approach of the reducing agent, leading to a preferential formation of one diastereomer of the resulting alcohol. This stereodirecting effect is dependent on the conformation of the molecule and the nature of the reagents and reaction conditions. While specific studies on this compound are not available, the principle of cyclopropyl-induced stereocontrol is a well-established concept in organic synthesis. The stereochemistry of permethrin, for example, is crucial for its insecticidal activity, highlighting the importance of the stereocenters in its cyclopropane (B1198618) ring. wikipedia.org

Intermolecular and Intramolecular Cyclization Reactions

The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule, separated by a flexible alkyl chain, predisposes this compound to various cyclization reactions. These transformations can lead to the formation of both heterocyclic and carbocyclic ring systems.

Intramolecular cyclization of this compound is a key pathway to nitrogen-containing heterocycles, most notably substituted piperidines. This transformation typically proceeds via the formation of an intermediate imine or enamine, followed by ring closure. The reaction is often catalyzed by acid or base and can be influenced by the nature of the substituent on the nitrogen atom.

For instance, N-substituted derivatives of this compound can undergo reductive amination, where the ketone is converted to a secondary amine, which then cyclizes onto a suitable electrophilic site. Alternatively, direct intramolecular condensation between the primary amine and the ketone can furnish a cyclic imine, which can be subsequently reduced to the corresponding piperidine. The synthesis of piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. mdpi.comnih.gov

The intramolecular cyclization of 5-amino ketones is a well-established method for the synthesis of piperidines and related six-membered nitrogen heterocycles. mdpi.com The specific conditions for such cyclizations can vary, often requiring catalysts to facilitate the reaction.

ReactantProductConditionsNotes
N-substituted this compoundSubstituted piperidine derivativeAcid or base catalysis, often with a reducing agentThe substituent on the nitrogen can influence the reaction rate and yield.
This compoundCyclic imine intermediateDehydrating conditionsThis intermediate can be isolated or used in situ for further transformations.

While the formation of nitrogen heterocycles is a primary reaction pathway, the cyclopropyl ketone moiety can also participate in ring closures to form carbocyclic systems. Reactions involving the activation of the cyclopropyl ring, for example, through the formation of a cyclopropylcarbinyl cation, can lead to ring-expansion reactions, forming cyclopentane (B165970) or cyclohexane (B81311) derivatives.

The dimerization of cyclopropyl ketones under specific catalytic conditions has been observed to produce five-membered rings. nih.gov Furthermore, crossed reactions between cyclopropyl ketones and enones can yield densely functionalized cyclopentane products. nih.gov While not a direct intramolecular cyclization of the starting material alone, these reactions highlight the potential of the cyclopropyl ketone unit to participate in the formation of carbocyclic structures.

Derivatization and Scaffold Expansion

The functional groups of this compound serve as handles for derivatization, allowing for the expansion of the molecular scaffold and the synthesis of more complex molecules.

The primary amine of this compound can be readily acylated, alkylated, or sulfonylated to introduce a wide variety of substituents. These modifications can be used to modulate the compound's physical and chemical properties or to introduce new functionalities for subsequent reactions. For example, acylation with a bifunctional reagent could set the stage for a subsequent intramolecular cyclization to form a bicyclic system.

A notable example of scaffold expansion involves the synthesis of spirocyclic piperidine derivatives. A synthetic route to a novel analogue of the DPP-4 inhibitor Alogliptin utilized a strategy where a cyclopropyl ring was constructed prior to the assembly of the piperidine ring. beilstein-journals.org This suggests that this compound could be a precursor to similar spirocyclic structures, which are of interest in drug discovery.

Derivatization ReactionReagentProduct FunctionalityPotential Application
AcylationAcid chloride, AnhydrideAmideModification of biological activity, precursor for further cyclization
AlkylationAlkyl halideSecondary or Tertiary AmineAltering basicity and lipophilicity
SulfonylationSulfonyl chlorideSulfonamideIntroduction of a stable, electron-withdrawing group
Reductive AminationAldehyde or Ketone, Reducing AgentSecondary AmineIntroduction of diverse substituents

The cyclopropyl ketone moiety can also be functionalized. For instance, α-halogenation of the ketone can introduce a leaving group, enabling subsequent nucleophilic substitution reactions. The ketone itself can undergo reactions such as Wittig olefination to introduce a carbon-carbon double bond, providing a handle for metathesis or other alkene-based transformations.

The combination of derivatization at both the amino and ketone functionalities allows for the generation of a diverse library of compounds based on the this compound scaffold. This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Rearrangement Reactions Involving this compound Derived Species

The strained three-membered ring of the cyclopropyl group makes it susceptible to rearrangement reactions, particularly when activated by the adjacent ketone.

One of the most relevant rearrangements for this class of compounds is the Cloke-Wilson rearrangement. nih.gov This reaction typically involves the thermal or acid/base-catalyzed rearrangement of a cyclopropyl ketone or imine to a dihydrofuran or dihydropyrrole, respectively. nih.govnih.gov In the case of this compound, formation of the corresponding imine followed by a Cloke-Wilson type rearrangement could provide a pathway to substituted dihydropyrroles. The reaction proceeds through the opening of the cyclopropane ring to form a stabilized intermediate, which then cyclizes to the five-membered heterocycle. The conditions for this rearrangement can be harsh, but catalytic methods have been developed to facilitate the transformation under milder conditions. nih.gov

RearrangementTriggerIntermediateProduct
Cloke-Wilson RearrangementHeat, Acid or BaseZwitterionic or diradical speciesDihydropyrrole derivative

Vinyl Cation Rearrangements of Related Structures

Vinyl cations are highly reactive intermediates that can undergo a variety of rearrangements. In structures related to this compound, particularly those containing a cyclopropyl ketone moiety, the formation of vinyl cations can lead to significant molecular restructuring.

The generation of a vinyl cation from a cyclopropyl ketone derivative can be initiated under various conditions, often involving the use of a Lewis acid. While direct studies on this compound are not prevalent in the literature, the reactivity of analogous systems, such as β-hydroxy-α-diazo ketones, provides insight into potential rearrangement pathways. In these systems, a Lewis acid can promote the formation of a vinyl cation, which then undergoes a 1,2-shift. nih.gov This rearrangement is energetically favored due to the destabilizing effect of the adjacent electron-withdrawing carbonyl group on the initial cation. nih.gov The resulting rearranged vinyl cation can then participate in further reactions, such as intramolecular C-H insertion, to form new cyclic structures like cyclopentenones. nih.gov

The migratory aptitude of different groups in such rearrangements is a key factor in determining the final product. Studies on non-symmetric systems have shown that the group that can better stabilize the resulting carbocation is more likely to migrate. uvm.edu For instance, in a competition between a secondary and a primary alkyl group, the secondary alkyl group preferentially migrates. nih.gov

Table 1: Migratory Aptitudes in Vinyl Cation Rearrangements of Related Ketones

Migrating Group 1Migrating Group 2Major Product Formed by Migration of:
CyclohexylMethylCyclohexyl
2° Alkyl1° Alkyl2° Alkyl
Anisylm-TolylAnisyl

This table illustrates the general migratory preferences in 1,2-shifts during vinyl cation rearrangements based on studies of related ketone structures. nih.govuvm.edu

In the context of this compound, the presence of the amino group could influence the stability of any potential vinyl cation intermediate and thus the course of the rearrangement.

Other Skeletal Rearrangements

Beyond vinyl cation-mediated transformations, the cyclopropyl ketone functionality in this compound makes it a candidate for other types of skeletal rearrangements, most notably the Cloke-Wilson rearrangement.

The Cloke-Wilson rearrangement involves the ring expansion of cyclopropyl ketones to form five-membered heterocycles, such as dihydrofurans. nih.gov This transformation can be promoted thermally or by using Lewis acids. The reaction proceeds through the opening of the strained cyclopropane ring. The presence of a carbonyl group activates the cyclopropane ring for such rearrangements. nih.gov

For instance, the treatment of a cyclopropyl ketone with a Lewis acid like silver trifluoromethanesulfonate (B1224126) (AgOTf) can facilitate the conversion to a dihydrofuran skeleton. nih.gov Nickel-catalyzed versions of the Cloke-Wilson rearrangement have also been developed, offering a method for the synthesis of substituted dihydrofurans in good yields. nih.gov

Another potential rearrangement pathway for aminoketones involves the tandem reaction of α-amino aryl ketones with vinyl sulfonium (B1226848) salts, which has been used to synthesize 1,1-cyclopropane aminoketones that can be further converted to other heterocyclic systems like 2-benzoyl quinolines. nih.gov While the starting material is different, this highlights the synthetic versatility of aminoketones possessing a cyclopropane ring.

The vinylcyclopropane (B126155) rearrangement itself is a fundamental reaction of cyclopropanes bearing a vinyl substituent, leading to the formation of cyclopentenes. researchgate.net This rearrangement can be initiated thermally, photochemically, or through catalysis. researchgate.net Although this compound does not inherently contain a vinyl group, it is conceivable that under certain reaction conditions, elimination or other transformations could generate a vinylcyclopropane intermediate, which could then undergo this characteristic rearrangement.

Table 2: Examples of Skeletal Rearrangements in Related Cyclopropyl Systems

Starting Material TypeRearrangement TypeProduct Type
Cyclopropyl KetoneCloke-WilsonDihydrofuran
Vinyl Cyclopropyl KetoneCloke-WilsonDihydrofuran
α-Amino Aryl KetoneTandem Cyclopropanation1,1-Cyclopropane Aminoketone
DichlorovinylcyclopropaneThermal RearrangementDichlorocyclopentene

This table summarizes various skeletal rearrangements observed in compounds containing a cyclopropyl ring, indicating potential reaction pathways for this compound. nih.govnih.govresearchgate.net

The specific reaction pathway that this compound would follow depends on the reaction conditions and the reagents employed. The presence of both an amino and a cyclopropyl ketone functionality suggests a rich and complex chemical reactivity that warrants further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough examination of scientific literature and chemical databases did not yield specific experimental NMR data for 5-Amino-1-cyclopropylpentan-1-one. To provide a scientifically accurate analysis, the following subsections would require experimental data obtained from the analysis of a pure sample of the compound.

Comprehensive ¹H NMR Analysis (e.g., Chemical Shifts, Coupling Constants, Spin-Spin Decoupling)

Predictive ¹H NMR data can be estimated based on the structure. The spectrum would be expected to show distinct signals for the cyclopropyl (B3062369) protons, the aliphatic chain protons, and the amine protons. The protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region. The methylene (B1212753) groups of the pentanone chain would exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent carbonyl and amino groups. The protons alpha to the carbonyl group would be the most deshielded of the aliphatic chain protons. The chemical shift and multiplicity of the amine protons would be dependent on the solvent and concentration.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Cyclopropyl-H 0.8 - 1.2 m
-CH₂-CH₂-NH₂ 1.5 - 1.8 m
-CH₂-CH₂-C=O 1.8 - 2.1 m
-CH₂-C=O 2.5 - 2.8 t
-CH₂-NH₂ 2.9 - 3.2 t

Detailed ¹³C NMR Analysis (e.g., DEPT, Quaternary Carbon Assignment)

Similarly, no experimental ¹³C NMR data for this compound is publicly available. A predicted spectrum would show a signal for the carbonyl carbon in the downfield region (typically >200 ppm). The carbons of the aliphatic chain and the cyclopropyl ring would appear in the upfield region. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be necessary to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=O > 200
-CH₂-NH₂ 40 - 45
-CH₂-C=O 35 - 40
-CH₂-CH₂-NH₂ 30 - 35
-CH₂-CH₂-C=O 20 - 25
Cyclopropyl-CH 15 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): Would reveal the spin-spin coupling network between adjacent protons, confirming the connectivity of the pentanone chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connection between the cyclopropyl ring and the carbonyl group, and the placement of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of C₈H₁₅NO. The calculated exact mass is 141.1154 g/mol .

Fragmentation Pattern Analysis (e.g., ESI-MS/MS, GC-MS)

Tandem mass spectrometry (MS/MS) experiments would be required to analyze the fragmentation pattern of this compound. Common fragmentation pathways for amino ketones often involve cleavage alpha to the carbonyl group and loss of the amino group. The cyclopropyl group would also likely undergo characteristic fragmentation. Analysis of these fragments is fundamental for confirming the structure of the molecule.

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. For this compound, the IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its primary amine, ketone, and cyclopropyl functionalities.

The primary amine group (–NH₂) is expected to show two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. youtube.com The asymmetric stretching vibration typically appears at a higher frequency, while the symmetric stretching vibration is found at a lower frequency. youtube.com Additionally, a characteristic N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹. youtube.com

The carbonyl (C=O) stretching vibration of the ketone group is one of the most intense and recognizable bands in the IR spectrum. For a saturated acyclic ketone, this band is typically observed in the range of 1725-1705 cm⁻¹. uc.edu The presence of the cyclopropyl group adjacent to the carbonyl can slightly influence this frequency. The incorporation of a carbonyl group into a small ring generally increases the stretching frequency. pg.edu.pl

The cyclopropyl group itself presents characteristic C-H and C-C vibrations. The C-H stretching vibrations of the cyclopropyl ring are expected to appear at frequencies slightly higher than those of typical alkyl C-H bonds, generally in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations of the cyclopropane (B1198618) ring are often weak and can be found in the fingerprint region.

The aliphatic chain (–(CH₂)₃–) will contribute to the C-H stretching vibrations around 2950-2850 cm⁻¹ and various bending vibrations at lower wavenumbers.

Predicted Infrared Absorption Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H)Asymmetric Stretch3400 - 3300Medium
Primary Amine (N-H)Symmetric Stretch3350 - 3250Medium
Primary Amine (N-H)Bending (Scissoring)1650 - 1580Medium-Strong
Ketone (C=O)Stretch1725 - 1705Strong
Cyclopropyl (C-H)Stretch3100 - 3000Medium-Weak
Alkyl (C-H)Stretch2950 - 2850Medium-Strong
Alkyl (CH₂)Bending (Scissoring)~1465Medium

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the carbonyl group and the amino group.

The ketone carbonyl group exhibits a weak n → π* transition at around 270-300 nm and a more intense π → π* transition at shorter wavelengths, typically below 200 nm. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

The amino group also has non-bonding electrons and can undergo n → σ* transitions, which typically occur in the vacuum UV region and are often not observed in standard UV-Vis spectra.

Due to the absence of extensive conjugation in this compound, strong absorptions in the near-UV and visible regions are not expected. The primary absorption of interest would be the n → π* transition of the carbonyl group.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Saturated ketones and amines are generally not considered to be strongly fluorescent. Therefore, this compound is not expected to exhibit significant fluorescence.

Predicted Electronic Absorption Data for this compound

Chromophore Electronic Transition Predicted λmax (nm) Molar Absorptivity (ε)
Ketone (C=O)n → π270 - 300Low
Ketone (C=O)π → π< 200High

X-ray Crystallography for Solid-State Structural Determination

A successful crystallographic analysis would require the growth of a suitable single crystal of the compound. researchgate.net The resulting crystal structure would reveal the planarity of the carbonyl group, the puckering of the pentane (B18724) chain, and the specific orientation of the cyclopropyl and amino groups relative to the rest of the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice.

While no specific crystal structure data for this compound has been publicly reported, general principles suggest that the cyclopropyl ring will exhibit its characteristic triangular geometry, and the bond lengths and angles will be consistent with those of similar aminoketone structures.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereoisomer Analysis

The presence of a chiral center in a molecule allows it to interact with plane-polarized light, a phenomenon that can be studied using chiroptical techniques like optical rotation and circular dichroism (CD). This compound possesses a chiral center at the carbon atom bearing the amino group if we consider the potential for substitution on the amino group or the cyclopropyl ring, or if the chirality is induced by the synthetic route. Assuming the molecule is chiral and a single enantiomer can be isolated, it would be optically active.

Optical Rotation would measure the rotation of the plane of polarized light as it passes through a solution of an enantiomer of the compound. The specific rotation, [α], is a characteristic property of a chiral compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net The chromophores in the vicinity of the chiral center, namely the carbonyl group, would give rise to a CD signal. The n → π* transition of the carbonyl group is electronically forbidden but magnetically allowed, often resulting in a distinct CD band. The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the chiral center.

For this compound, a CD spectrum would likely show a signal in the 270-300 nm region corresponding to the n → π* transition of the ketone. The analysis of this signal, potentially aided by computational predictions, could be used to determine the absolute configuration of the stereocenter.

Computational and Mechanistic Investigations

Quantum Chemical Calculations

No specific studies detailing the quantum chemical calculations for 5-Amino-1-cyclopropylpentan-1-one were found in the available literature. Such studies would typically involve the use of computational methods to predict the molecule's properties.

There is no published data on the electronic structure analysis of this compound. This analysis would provide insights into the molecule's reactivity and kinetic stability through the calculation of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting HOMO-LUMO gap. Similarly, the electrostatic potential surface, which indicates regions of positive and negative charge, has not been computationally mapped for this compound.

Computational predictions of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound have not been reported. These theoretical calculations are valuable for complementing experimental data and aiding in structural elucidation.

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms involving this compound through computational methods has not been a subject of published research. This would involve modeling the transformation of the molecule to understand the step-by-step process of bond breaking and formation.

No information is available regarding the characterization of transition states for reactions involving this compound. This analysis is crucial for determining the energy barriers and, consequently, the rates of chemical reactions.

The mapping of reaction pathways for this compound, which would outline the most energetically favorable routes from reactants to products, has not been documented in the scientific literature.

Theoretical Studies on Selectivity (e.g., Regioselectivity, Stereoselectivity)

Theoretical studies are instrumental in predicting and explaining the selectivity of chemical reactions. rsc.org For a molecule like this compound, which possesses multiple reactive sites, understanding selectivity is crucial.

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. quora.comdalalinstitute.com For instance, in reactions involving the carbonyl group and the amino group of this compound, theoretical calculations could predict which site is more likely to react with a given reagent. Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways and determine the activation energies for reactions at different sites. nih.gov The pathway with the lower activation energy would indicate the more likely regiochemical outcome.

Stereoselectivity describes the preferential formation of one stereoisomer over another. numberanalytics.com this compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Reactions involving this compound could potentially lead to the formation of diastereomers if new stereocenters are created. Theoretical models can be used to investigate the transition states leading to different stereoisomeric products. numberanalytics.com By comparing the energies of these transition states, chemists can predict which stereoisomer will be the major product. This is particularly important in the synthesis of pharmaceuticals, where only one stereoisomer may have the desired biological activity.

Computational tools play a vital role in understanding and predicting both regioselectivity and stereoselectivity, offering insights that can guide experimental work. rsc.orgnumberanalytics.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the structure, dynamics, and interactions of molecules. fiveable.mefiveable.mewustl.eduwikipedia.org

Molecular modeling encompasses a range of computational methods aimed at building and visualizing the three-dimensional structures of molecules. numberanalytics.com For this compound, molecular modeling can be used to predict its most stable three-dimensional conformation.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems. wustl.eduwikipedia.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time. wikipedia.org This allows researchers to observe conformational changes, molecular vibrations, and interactions with other molecules, such as solvents. wustl.edu

Intermolecular Interactions

Intermolecular interactions are the forces of attraction and repulsion between neighboring molecules. These forces are critical in determining the physical and chemical properties of substances. Computational methods are increasingly used to study these interactions. researchgate.netdrugtargetreview.comfrontiersin.orgnih.govnih.gov

For this compound, key intermolecular interactions would include:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl group (C=O) and the nitrogen of the amino group can act as hydrogen bond acceptors. These interactions would be significant in the pure substance and in protic solvents.

Dipole-Dipole Interactions: The polar carbonyl and amino groups create a molecular dipole, leading to dipole-dipole interactions between molecules.

Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules.

Computational chemistry can quantify the strength of these interactions and predict how they will influence the packing of molecules in the solid state or their behavior in solution. researchgate.net

Solvent Effects on Reactivity and Conformation

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the conformation of the reactant molecules. rsc.orgfrontiersin.orgnih.govucsb.edu Computational models are essential for understanding these complex solvent effects. acs.org

Two primary approaches are used to model solvent effects:

Implicit Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant. ucsb.edu This approach is computationally efficient and can provide a good first approximation of how a solvent will influence a reaction.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. frontiersin.orgnih.govucsb.edu This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are often crucial for accurate predictions. frontiersin.orgnih.govacs.org

For this compound, the choice of solvent could influence the relative reactivity of the amino and carbonyl groups by stabilizing or destabilizing the transition states of competing reaction pathways. The conformation of the molecule, particularly the orientation of the cyclopropyl (B3062369) and amino groups, could also be affected by the solvent environment. frontiersin.orgnih.gov

Prospective Research Directions and Synthetic Utility

Exploration of Novel Catalytic Transformations

The bifunctional nature of 5-Amino-1-cyclopropylpentan-1-one, containing both a nucleophilic amine and an electrophilic ketone, makes it an intriguing substrate for novel catalytic transformations.

One promising area of research is the development of intramolecular reactions. For instance, the use of a rhodium catalyst could potentially lead to reductive amination, while a ruthenium catalyst might facilitate a ring-expansion reaction to form pyrrolidine (B122466) derivatives. nih.govacs.org A catalytic dichotomy based on the choice of metal catalyst could allow for selective synthesis of either the traditional reductive amination product or a pyrrolidine via ring expansion. nih.govacs.org

Furthermore, the ketone moiety can be a handle for various catalytic reactions. For example, nickel-catalyzed cross-electrophile coupling could lead to γ-alkylated ketones. rsc.org Additionally, the presence of the primary amine allows for its conversion into an imine, which can then participate in asymmetric Mannich reactions catalyzed by organocatalysts like proline or cyclopropenimine to introduce new stereocenters with high control. wikipedia.orgnih.gov The development of enantioselective methods for such transformations would be of significant interest.

The cyclopropyl (B3062369) group itself can be activated under catalytic conditions. Palladium-catalyzed stereoselective ring-opening of the cyclopropyl ketone could yield α,β-unsaturated ketones. rsc.org This transformation provides a pathway to linear structures with defined stereochemistry.

Catalytic TransformationPotential CatalystPotential Product
Reductive AminationRhodium-based catalystCyclized amine products
Ring ExpansionRuthenium-based catalystPyrrolidine derivatives nih.govacs.org
γ-AlkylationNickel-based catalystγ-Alkylated ketones rsc.org
Asymmetric Mannich ReactionProline, CyclopropenimineChiral β-amino ketones wikipedia.orgnih.gov
Ring-OpeningPalladium-based catalystα,β-Unsaturated ketones rsc.org

Development of Advanced Synthetic Routes with Improved Efficiency

While the synthesis of this compound itself is not extensively documented, general methods for the synthesis of aminoketones and cyclopropyl ketones can be adapted and optimized. rsc.orgorganic-chemistry.org Future research could focus on developing more efficient and stereoselective synthetic routes.

One approach could be a chemoenzymatic strategy, which has been successfully used for the stereoselective assembly of other cyclopropyl ketones. nih.govrsc.orgnih.gov The use of engineered enzymes, such as myoglobin (B1173299) variants, could allow for the highly diastereo- and enantioselective construction of the cyclopropyl ketone core. nih.govrsc.org

Another avenue for improvement is the use of hydrogen-borrowing catalysis for the α-cyclopropanation of ketones, which offers a sustainable method for forming the cyclopropyl ring. nih.gov Additionally, multicomponent reactions, such as the Mannich reaction, could be further explored to construct the aminoketone backbone in a single step from simpler starting materials. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.comorganic-chemistry.org The development of a one-pot, three-component reaction between an aldehyde, an amine, and a cyclopropyl-containing species would be a highly efficient route. organic-chemistry.org

Utilization as a Versatile Precursor for Complex Chemical Structures

The strained cyclopropyl ring in this compound makes it a valuable precursor for a variety of more complex molecules through ring-opening and cycloaddition reactions. nih.govacs.orgacs.orgnih.govnih.gov

The ring-opening of cyclopropyl ketones can be achieved under various conditions, including acid-free Lewis base mediation or catalysis with iron, to produce open-chain molecules that would be challenging to synthesize otherwise. acs.orgacs.org For instance, iron-catalyzed reductive ring-opening can lead to the formation of functionalized open-chain ketones. acs.org The regioselectivity of the ring-opening can often be controlled, providing access to different isomers. acs.org

Furthermore, cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with alkenes and alkynes to construct sp³-rich cyclopentane (B165970) and other carbocyclic frameworks. acs.orgnih.govnih.gov The use of catalysts like samarium(II) iodide has been shown to be effective for these transformations, even with less reactive alkyl cyclopropyl ketones. acs.orgnih.govnih.gov

The primary amine and ketone functionalities also serve as handles for further elaboration. The amine can be used to form various nitrogen-containing heterocycles, while the ketone can be a site for olefination or reduction to an alcohol, which can then be further functionalized. The reaction of the primary amine with the ketone intramolecularly or with other carbonyl compounds can lead to the formation of imines, which are versatile intermediates in their own right. libretexts.org

Reaction TypeReagents/CatalystsResulting Structure
Ring-OpeningLewis bases, Iron catalystsFunctionalized open-chain ketones acs.orgacs.org
[3+2] CycloadditionAlkenes/Alkynes, SmI₂Substituted cyclopentanes acs.orgnih.govnih.gov
Imine FormationIntramolecular or with other carbonylsImines, Schiff bases libretexts.org
Heterocycle SynthesisVariousNitrogen-containing heterocycles

Investigation of its Role in Material Science Applications (Non-polymeric, Non-biological)

While the primary applications of aminoketones and cyclopropyl-containing molecules are often in medicinal chemistry and organic synthesis, there is potential for their use in material science. The rigid and strained nature of the cyclopropyl group can impart unique conformational constraints and properties to molecules. acs.org

The amino and ketone groups provide sites for covalent attachment to surfaces or incorporation into larger non-polymeric architectures. For example, the amine could be used to functionalize surfaces of materials like silica (B1680970) or gold nanoparticles. The ketone could participate in condensation reactions to form larger, well-defined molecular structures.

The inherent polarity of the molecule, due to the amine and ketone groups, could also be of interest. The design of molecules with specific electronic or photophysical properties based on the aminoketone scaffold could be a fruitful area of research. For instance, the interaction of the lone pair of the nitrogen with the carbonyl group could be tuned to influence the molecule's electronic properties.

Design and Synthesis of Chemically Diverse Derivatives

The functional groups of this compound provide numerous opportunities for the design and synthesis of a diverse library of derivatives.

The primary amine can be readily acylated, alkylated, or converted into a variety of other nitrogen-containing functional groups such as amides, sulfonamides, or ureas. These modifications can be used to modulate the molecule's physical and chemical properties. The synthesis of δ- and ε-amino ketone derivatives has been achieved through stereoselective additions to chiral sulfinyl imines, a strategy that could be applied here. mdpi.com

The ketone can undergo a wide range of classical carbonyl chemistry. Reduction can provide the corresponding secondary alcohol, which introduces a new stereocenter and a site for esterification or etherification. Reaction with organometallic reagents can lead to tertiary alcohols with the introduction of new carbon-carbon bonds. The ketone can also be a precursor for the synthesis of heterocycles like imidazoles through reactions with dicarbonyl compounds and ammonia (B1221849) sources. wjpsonline.com

The combination of modifications at both the amine and ketone positions, as well as transformations involving the cyclopropyl ring, allows for the generation of a vast chemical space of novel compounds with potentially interesting and useful properties.

Functional GroupReaction TypePotential Derivatives
Primary AmineAcylation, Alkylation, SulfonylationAmides, Secondary/Tertiary Amines, Sulfonamides mdpi.com
KetoneReduction, Grignard Reaction, Wittig ReactionSecondary Alcohols, Tertiary Alcohols, Alkenes
BothIntramolecular CyclizationHeterocyclic compounds
Cyclopropyl RingRing Opening/ExpansionLinear or larger cyclic structures nih.govacs.orgrsc.org

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